12H-Benzo[b]phenoxazine
Overview
Description
12H-Benzo[b]phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The structure of this compound consists of a fused tricyclic system containing nitrogen and oxygen heteroatoms, which contribute to its unique chemical and physical properties.
Preparation Methods
12H-Benzo[b]phenoxazine can be synthesized through various methods. One common synthetic route involves the refluxing of 2,3-dihydroxynaphthalene with 2-aminophenol for 5 hours, followed by dilution with 95% ethanol . This method yields the desired compound through a condensation reaction. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
12H-Benzo[b]phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenoxazine ring system.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenoxazines and related heterocyclic compounds .
Scientific Research Applications
12H-Benzo[b]phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: It is a component of actinomycin D, an antibiotic and anticancer agent used in chemotherapy.
Mechanism of Action
The mechanism of action of 12H-Benzo[b]phenoxazine involves its interaction with various molecular targets and pathways. For example, in its role as an anticancer agent, it intercalates into DNA, inhibiting RNA synthesis and leading to cell death. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
12H-Benzo[b]phenoxazine can be compared with other similar compounds such as phenothiazines and phenoxazines. While all these compounds share a tricyclic structure with nitrogen and oxygen or sulfur heteroatoms, this compound is unique due to its specific arrangement of atoms and functional groups. This uniqueness contributes to its distinct chemical and physical properties, making it valuable in various applications .
Similar compounds include:
Phenothiazine: Contains sulfur instead of oxygen and is used in antipsychotic medications and dyes.
Properties
IUPAC Name |
12H-benzo[b]phenoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDQPKXDNUKVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295867 | |
Record name | 12H-Benzo[b]phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258-04-8 | |
Record name | 12H-Benzo[b]phenoxazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12H-Benzo[b]phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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